DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO-

Description

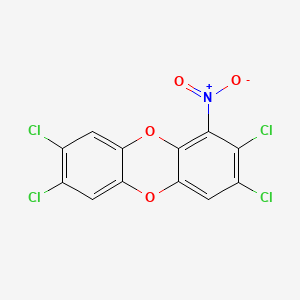

DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO- (C₁₂H₃Cl₄NO₄; molecular weight: 366.97 g/mol) is a chlorinated dibenzo-p-dioxin derivative substituted with a nitro (-NO₂) group at position 1 and chlorine atoms at positions 2, 3, 7, and 8 . Key physical properties include a density of 1.765 g/cm³, boiling point of 472.8°C, and a high logP value (6.63), indicating significant lipophilicity .

Properties

CAS No. |

62782-12-1 |

|---|---|

Molecular Formula |

C12H3Cl4NO4 |

Molecular Weight |

367.0 g/mol |

IUPAC Name |

2,3,7,8-tetrachloro-1-nitrodibenzo-p-dioxin |

InChI |

InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)10(16)11(12)17(18)19/h1-3H |

InChI Key |

IXSTUEXABKYCLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of Catechols with Halobenzenes

One of the most reliable and widely used methods for synthesizing halogenated and nitro-substituted dibenzo-p-dioxins, including 1-nitro-2,3,7,8-tetrachlorodibenzo-p-dioxin, is the condensation of catechols with halobenzenes under nucleophilic aromatic substitution conditions. This method is preferred for obtaining high-purity products.

- Reaction Conditions : The condensation typically occurs in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent. Electron-donating groups on the aromatic ring facilitate the condensation process.

- Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SN2Ar) mechanism, where the nucleophile (catechol or its salt) attacks the halogenated aromatic ring, displacing a halide ion and forming the dioxin ring system.

- Example : The condensation of 2,3,7,8-tetrachlorocatechol with 1-nitro-2,4,5-trichlorobenzene derivatives leads to the formation of the target nitro-tetrachlorodibenzo-p-dioxin.

Nitration of Tetrachlorodibenzo-p-Dioxin Precursors

- Nitration Reagents : The introduction of the nitro group is often achieved by nitration using fuming nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or degradation.

- Selective Nitration : Selective nitration at the 1-position is critical and can be influenced by the presence of chlorine substituents at the 2,3,7,8-positions, which direct the electrophilic substitution.

- Alternative Nitration : Some methods utilize ammonium nitrate with trifluoroacetic anhydride and nitromethane as a nitrating mixture for milder and more selective nitration.

Photochemical and Radical Mechanisms

- Photochemical reactions have been explored for modifying nitro-substituted polychlorinated dibenzo-p-dioxins, involving nucleophilic aromatic photosubstitution (SN2Ar*) mechanisms that can open the dioxin ring or substitute halides.

- Radical mechanisms involving oxidation and condensation have also been reported, especially in the presence of strong dehydrating agents like phosphorus pentoxide (P2O5), which facilitate ring closure to form the tricyclic dioxin system.

Experimental Synthesis Example (From Literature)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 2,6-dinitrochlorobenzene from 2,6-dinitroaniline via diazotization and Sandmeyer reaction | Diazotization in acetic acid, sodium nitrite, CuCl in HCl, heated to 80°C | 67% yield; mp 86-88°C |

| 2 | Condensation of catechols with 2,6-dinitrochlorobenzene derivatives in presence of sodium ethoxide in anhydrous ethanol | Photochemical SN2Ar substitution meta to nitro group | High chemical yield, moderate quantum yield |

| 3 | Purification by flash chromatography and HPLC | Silica gel chromatography, reversed-phase HPLC | High purity product obtained |

| 4 | Characterization | NMR, GC-MS, FT-IR, UV-Vis spectroscopy | Confirmed structure and purity |

This methodology, adapted from Merica and Bunce (1995), demonstrates the synthesis of nitropolychlorinated dibenzo-p-dioxins including 1-nitro-2,3,7,8-tetrachlorodibenzo-p-dioxin.

Analytical and Purification Techniques

- Extraction and Concentration : Organic extraction using methylene chloride, followed by concentration using Kuderna-Danish apparatus or rotary evaporation.

- Washing Steps : Sequential washing with sodium hydroxide solution, reagent water, and concentrated sulfuric acid to remove impurities.

- Chromatography : Flash chromatography on silica gel and preparative HPLC for purification.

- Spectroscopic Characterization : NMR (1H and 13C), GC-MS, FT-IR, and UV-visible spectroscopy confirm the molecular structure and substitution pattern.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of Catechols with Halobenzenes | Catechols, halobenzenes, K2CO3 | Aromatic nucleophilic substitution (SN2Ar) | High purity, scalable | Requires careful control of conditions |

| Nitration of Tetrachlorodibenzo-p-Dioxin Precursors | Fuming nitric acid, H2SO4 | Electrophilic aromatic substitution | Selective nitration possible | Harsh conditions, risk of over-nitration |

| Photochemical SN2Ar* Substitution | Sodium ethoxide, anhydrous ethanol, light | Photochemical nucleophilic substitution | Enables ring opening and modification | Requires photochemical setup, moderate yields |

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrachloro-1-nitrooxanthrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of 2,3,7,8-tetrachloro-1-aminooxanthrene.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Toxicological Research

Carcinogenicity Studies

TCDD is classified as a known human carcinogen based on extensive epidemiological studies that demonstrate increased cancer risks among populations exposed to the compound. Research has shown that TCDD exposure correlates with higher incidences of various cancers, including lung cancer and non-Hodgkin lymphoma. Notable studies include those conducted on cohorts from industrial accidents in Seveso, Italy, and other regions where high levels of exposure were recorded. These studies provide critical data for understanding the mechanisms of carcinogenesis associated with TCDD exposure .

Mechanistic Studies

Research has focused on the molecular mechanisms through which TCDD exerts its effects. TCDD binds to the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression that can result in toxic effects, including endocrine disruption and immunotoxicity. Studies have demonstrated that TCDD can affect cellular signaling pathways involved in cell growth and differentiation, contributing to its carcinogenic potential .

Environmental Monitoring

Contaminant Analysis

TCDD is often monitored as a contaminant in environmental samples due to its persistence and bioaccumulation potential. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify TCDD levels in soil, water, and biological samples. The Environmental Protection Agency (EPA) has established protocols for measuring TCDD concentrations in various matrices, which are essential for assessing environmental contamination and human exposure risks .

Ecotoxicology

Impact on Wildlife

Ecotoxicological studies have investigated the effects of TCDD on various wildlife species. Research indicates that exposure can lead to reproductive and developmental toxicity in aquatic organisms and terrestrial wildlife. For instance, studies have documented adverse effects on fish populations and birds that inhabit contaminated environments. These findings are crucial for developing wildlife protection strategies and assessing ecosystem health .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,7,8-tetrachloro-1-nitrooxanthrene involves its interaction with cellular components, particularly enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The chlorine atoms can also participate in electrophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can result in changes in cellular function and potentially toxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

- Structure : TCDD (C₁₂H₄Cl₄O₂; molecular weight: 321.96 g/mol) lacks the nitro group, with chlorine atoms at positions 2,3,7,8 .

- Toxicity: TCDD is the most toxic dioxin, with an EPA toxicity equivalence factor (TEF) of 1.0. It disrupts the aryl hydrocarbon receptor (AhR) pathway, causing immunotoxicity, teratogenicity, and carcinogenicity .

- Regulatory Status : Listed under EPCRA 302/304 and CERCLA due to extreme toxicity; regulated at 1 pound TPQ (Threshold Planning Quantity) .

- Environmental Persistence : High logP (6.8) and resistance to degradation contribute to bioaccumulation .

1-Amino-2,3,7,8-Tetrachlorodibenzo-p-dioxin

- Structure: Substituted with an amino (-NH₂) group at position 1 (C₁₂H₅Cl₄NO₂; molecular weight: 336.99 g/mol) .

- Physical Properties : Lower density (1.699 g/cm³) and boiling point (464.1°C) compared to the nitro analog .

- Reactivity: The amino group is more nucleophilic than nitro, likely increasing susceptibility to oxidation or electrophilic reactions.

Key Difference: The amino derivative’s reduced lipophilicity (logP 6.36 vs.

Mixed Tetrachlorodibenzo-p-dioxin Isomers

- Examples : 1,2,4,7/1,2,4,8-Tetrachlorodibenzo-p-dioxin mixtures (C₁₂H₄Cl₄O₂; molecular weight: 321.96 g/mol) .

- Toxicity: Non-2,3,7,8-substituted isomers exhibit markedly lower toxicity. For example, 1,2,4,7-TCDD has a TEF < 0.0001 due to poor AhR binding .

- Analytical Challenges : Co-elution of isomers complicates environmental detection, necessitating high-resolution mass spectrometry .

Key Difference : The 1-nitro derivative’s nitro group and specific chlorination pattern may confer unique toxicity, though data gaps exist .

Physicochemical and Toxicological Data Table

Research Findings and Implications

- Structural Influence on Toxicity : Chlorine positions 2,3,7,8 are critical for high toxicity in TCDD . The nitro group in 1-nitro-TCDD may sterically hinder AhR binding, but its electron-withdrawing nature could enhance electrophilic reactivity, forming DNA adducts .

- Environmental Behavior: Nitro-PCDDs are less studied but may exhibit greater photostability than amino analogs due to the nitro group’s resonance stabilization .

- Analytical Methods : Liquid-liquid microextraction and GC-MS are standard for chlorinated dioxins , but nitro derivatives may require modified protocols due to differing polarity.

Regulatory and Knowledge Gaps

Biological Activity

Dibenzo-p-dioxin, particularly the congener 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is recognized for its potent biological activity and toxicological significance. This compound has been extensively studied due to its environmental persistence and potential health risks associated with exposure. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H4Cl4O2

- Molecular Weight : 321.98 g/mol

- CAS Number : 1746-01-6

TCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TCDD translocates to the nucleus and regulates gene expression involved in various biological processes, including:

- Cytochrome P450 Enzyme Induction : TCDD significantly induces cytochrome P450 enzymes (CYP1A1 and CYP1A2) in different species, affecting drug metabolism and detoxification pathways .

- Cell Transformation : TCDD has been shown to enhance the transformation of epithelial cells in vitro, indicating potential carcinogenic properties .

Toxicological Effects

The biological activity of TCDD leads to a range of toxicological effects:

- Chloracne : A severe skin condition observed in individuals with high levels of exposure .

- Hepatic Effects : Chronic exposure results in liver lesions, including hepatocyte hypertrophy and increased incidences of hepatocellular carcinomas .

- Immunotoxicity : TCDD exposure has been linked to immune system alterations, including thymic atrophy and changes in lymphocyte populations .

Case Study 1: Severe Intoxication

Two women exposed to TCDD presented with severe chloracne and other systemic symptoms. Patient 1 had an unprecedented blood fat concentration of 144,000 pg/g, leading to significant health complications over a two-year follow-up period. Patient 2 exhibited milder symptoms despite a high exposure level .

Case Study 2: Animal Studies

In rodent models, TCDD administration resulted in increased tumor incidence. For example, oral administration in infant mice led to a higher rate of liver tumors compared to controls . Long-term studies indicated that even low-level exposures could result in significant carcinogenic outcomes.

Data Tables

Environmental Impact

TCDD is classified as a persistent organic pollutant (POP), accumulating in the food chain and posing risks to wildlife and human health. Its presence has been documented in various ecosystems, leading to ecological assessments that consider both individual and combined effects of dioxins on biota .

Q & A

Q. What are the primary challenges in synthesizing and characterizing 1-nitro-2,3,7,8-tetrachlorodibenzo-ppp-dioxin?

Methodological Answer: Synthesis requires precise halogenation and nitration steps under controlled conditions to avoid isomerization or degradation. Key steps include:

- Halogenation : Use of chlorinating agents (e.g., Cl/FeCl) at elevated temperatures to ensure substitution at 2,3,7,8 positions .

- Nitration : Nitric acid/sulfuric acid mixtures at low temperatures (0–5°C) to introduce the nitro group at position 1 without disrupting chlorinated sites .

- Characterization : Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Note that the nitro group’s electron-withdrawing effects reduce solubility in non-polar solvents, complicating crystallization .

Q. How can researchers detect and quantify trace levels of this compound in environmental matrices?

Methodological Answer:

- Extraction : Use Soxhlet extraction with toluene or benzene-methanol mixtures for sediment/soil samples .

- Cleanup : Pass extracts through Florisil or activated carbon columns to remove interfering organic matter .

- Analysis : Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) for chlorinated congeners. The nitro group requires derivatization (e.g., acetylation) to enhance volatility .

- Quantification : Use isotope-labeled internal standards (e.g., C-labeled dioxins) to correct for matrix effects .

Q. What are the established mechanisms of toxicity for nitro-substituted chlorinated dioxins?

Methodological Answer:

- Receptor Binding : The nitro group alters binding affinity to the aryl hydrocarbon receptor (AhR), reducing potency compared to 2,3,7,8-TCDD but increasing oxidative stress via nitro-reductase pathways .

- In Vitro Assays : Use HepG2 cells transfected with AhR-responsive luciferase reporters to compare transcriptional activation vs. non-nitrated analogs .

- Metabolic Fate : Nitro-reduction to amino derivatives (e.g., 1-amino-2,3,7,8-tetrachlorodibenzo--dioxin) may produce reactive intermediates that damage DNA .

Advanced Research Questions

Q. How does the environmental persistence of 1-nitro-2,3,7,8-tetrachlorodibenzo-ppp-dioxin compare to other dioxin congeners?

Methodological Answer:

- Photodegradation : Expose samples to UV light (254 nm) and monitor degradation products via LC-MS. The nitro group accelerates photolysis compared to non-nitrated dioxins but generates toxic nitroso intermediates .

- Sediment Binding : Measure organic carbon-water partition coefficients () using equilibrium passive samplers. Log values are ~7.2, indicating strong adsorption to particulate matter .

Q. How should researchers address contradictory data on toxicity equivalence factors (TEFs) for nitro-dioxins?

Methodological Answer:

- TEF Reassessment : Compare in vivo toxicity data (e.g., LD in rodents) with in vitro AhR activation assays. Current EPA TEFs for nitrated dioxins are provisional due to limited epidemiological data .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to hepatotoxicity endpoints (e.g., cytochrome P450 induction) to refine TEF estimates .

Q. What advanced techniques are used to study metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- Metabolite Profiling : Administer C-labeled 1-nitro-dioxin to rat models and analyze liver/bile extracts via radio-HPLC. Major metabolites include 1-amino-dioxin and hydroxylated derivatives .

- Enzyme Inhibition : Use liver microsomes with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify nitro-reductase isoforms responsible for metabolic activation .

Q. How can sediment remediation strategies be optimized for nitro-dioxin contamination?

Methodological Answer:

- Capping Efficiency : Test materials like activated carbon or organoclay in mesocosm experiments. Monitor leachate concentrations post-capping using GC-ECD .

- Stochastic Modeling : Apply value-of-information (VoI) analysis to prioritize remediation actions under uncertainty (e.g., variable sediment organic carbon content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.